F-amidine

Description

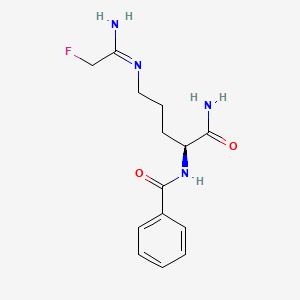

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFDULIIJWCYCK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of F-Amidine in Inhibiting Protein Citrullination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein citrullination, the post-translational conversion of arginine residues to citrulline, is a critical physiological process catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs). This modification, by neutralizing the positive charge of arginine, can significantly alter protein structure and function, thereby influencing a myriad of cellular processes including gene regulation, signal transduction, and apoptosis. However, dysregulated PAD activity and the subsequent hypercitrullination of proteins have been implicated in the pathogenesis of various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as certain cancers.[1][2] This has positioned PAD enzymes as attractive therapeutic targets for the development of novel inhibitory molecules.

F-amidine, a haloacetamidine-based compound, has emerged as a potent, irreversible inhibitor of PAD enzymes.[3] Its mechanism of action involves the covalent modification of a critical cysteine residue within the active site of PADs, leading to their inactivation.[3] This technical guide provides an in-depth overview of the role of F-amidine in inhibiting protein citrullination, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of F-Amidine Inhibition

F-amidine acts as a mechanism-based inhibitor of PAD enzymes, specifically targeting the active site cysteine residue that is essential for catalysis.[3] The inhibition process is calcium-dependent and irreversible.[3]

The proposed mechanism of inhibition involves the following key steps:

-

Binding to the Active Site: F-amidine, structurally similar to the natural substrate arginine, binds to the active site of the PAD enzyme.

-

Nucleophilic Attack: The active site cysteine, present as a thiolate anion, performs a nucleophilic attack on the electrophilic carbon of the fluoroacetamidine "warhead" of F-amidine.[4]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Covalent Modification: The intermediate then collapses, leading to the formation of a stable thioether bond between the cysteine residue and the F-amidine molecule. This covalent modification permanently inactivates the enzyme.[3]

Caption: Mechanism of F-amidine inhibition of PAD4.

Quantitative Inhibitory Data

The potency of F-amidine and its analogue, Cl-amidine, has been quantified against various PAD isozymes. The following tables summarize the half-maximal inhibitory concentration (IC50) and the inactivation rate constants (k_inact/K_I), providing a comparative view of their inhibitory efficacy.

Table 1: IC50 Values of F-amidine and Cl-amidine against PAD Isozymes

| Inhibitor | PAD1 (μM) | PAD3 (μM) | PAD4 (μM) |

| F-amidine | 29.5 | 350 | 21.6 |

| Cl-amidine | 0.8 | 6.2 | 5.9 |

Data sourced from MedchemExpress.[1]

Table 2: Inactivation Rate Constants (k_inact/K_I) of F-amidine and Cl-amidine against PAD Isozymes

| Inhibitor | PAD Isozyme | k_inact/K_I (M⁻¹min⁻¹) |

| l-F-amidine | PAD1 | 1220 |

| l-Cl-amidine | PAD1 | 37000 |

| l-Cl-amidine | PAD4 | 13000 |

| d-F-amidine | PAD1 | 1220 |

| d-Cl-amidine | PAD1 | 13500 |

Data sourced from NIH.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effect of F-amidine on protein citrullination.

In Vitro PAD Enzyme Inhibition Assay (Colorimetric Method)

This assay measures the amount of citrulline produced by the PAD enzyme in the presence and absence of an inhibitor.

Materials:

-

Recombinant human PAD4 enzyme

-

N-α-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

-

F-amidine or other test inhibitors

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT

-

Color Reagent A: 0.5% Diacetyl monoxime in 5% acetic acid

-

Color Reagent B: 0.25% Antipyrine, 0.25% Thiosemicarbazide in 25% H₂SO₄

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of F-amidine in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of various concentrations of F-amidine (or vehicle control) to the respective wells.

-

Add 20 µL of recombinant PAD4 enzyme (final concentration ~50 ng/µL) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 20 µL of BAEE substrate (final concentration 5 mM) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of a 1:1 mixture of Color Reagent A and Color Reagent B.

-

Incubate the plate at 95°C for 15 minutes to allow for color development.

-

Cool the plate to room temperature and measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of inhibition for each F-amidine concentration relative to the vehicle control.

Caption: Workflow for in vitro PAD enzyme inhibition assay.

Western Blot Analysis of Histone H3 Citrullination in Neutrophils

This protocol details the detection of citrullinated histone H3, a key substrate of PAD4, in neutrophil cell lysates following treatment with F-amidine.

Materials:

-

Isolated human neutrophils

-

F-amidine

-

PMA (Phorbol 12-myristate 13-acetate) or other neutrophil activator

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibodies: Rabbit anti-citrullinated Histone H3 (CitH3), Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Pre-incubate isolated neutrophils with various concentrations of F-amidine (or vehicle control) for 1 hour at 37°C.

-

Stimulate the neutrophils with PMA (e.g., 100 nM) for 4 hours at 37°C to induce PAD4 activation and histone citrullination.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins on a 15% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CitH3 and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative levels of citrullinated histone H3.

-

Signaling Pathways and Logical Relationships

The catalytic cycle of PAD enzymes is a multi-step process that is crucial for understanding the mechanism of inhibition by compounds like F-amidine.

Caption: Catalytic cycle of Peptidylarginine Deiminase (PAD).

Conclusion

F-amidine and its derivatives represent a valuable class of chemical probes for studying the physiological and pathological roles of protein citrullination. Their mechanism-based, irreversible inhibition of PAD enzymes provides a powerful tool for dissecting the intricate signaling pathways governed by this post-translational modification. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate further research in this dynamic field and aid in the development of novel therapeutics targeting PAD-mediated diseases. As our understanding of the "citrullinome" expands, the utility of specific and potent PAD inhibitors like F-amidine will undoubtedly continue to grow, offering new avenues for therapeutic intervention.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by F-amidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to F-amidine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-amidine, also known as N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide, is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4). This enzyme plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, through its catalytic activity of converting arginine residues to citrulline. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of F-amidine. Detailed experimental protocols for its synthesis, in vitro enzyme inhibition assays, and in vivo evaluation are presented, alongside a visualization of its role in relevant signaling pathways.

Chemical Structure and Properties

F-amidine is a synthetic organic compound with the molecular formula C14H19FN4O2 and a molecular weight of 294.32 g/mol .[1] Its structure features a benzoyl-protected ornithine amide backbone with a reactive fluoroacetamidine "warhead" that is crucial for its inhibitory activity.

Physicochemical Properties

Table 1: Physicochemical Properties of F-amidine

| Property | Value | Source |

| Molecular Formula | C14H19FN4O2 | [1] |

| Molecular Weight | 294.32 g/mol | [1] |

| IUPAC Name | N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide | [1] |

| CAS Number | 877617-45-3 | |

| Solubility (as trifluoroacetate salt) | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 10 mg/ml | [2] |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 8 | [1] |

Biological Properties and Activity

F-amidine is a potent, irreversible, and bioavailable inactivator of Protein Arginine Deiminase 4 (PAD4).[3] It also shows inhibitory activity against PAD1. The inhibitory activity is calcium-dependent and occurs through the specific covalent modification of a cysteine residue (Cys645) in the active site of PAD4.[4] This covalent modification leads to the inactivation of the enzyme.

Table 2: Biological Activity of F-amidine

| Parameter | Value | Target | Conditions | Source |

| IC50 | 21.6 µM | PAD4 | in vitro | [2] |

| IC50 | 29.5 µM | PAD1 | in vitro | [2] |

| IC50 | 350 µM | PAD3 | in vitro | [2] |

| kinact/KI | 3,000 M⁻¹min⁻¹ | PAD4 | in vitro | [2] |

| kinact/KI | 2,800 M⁻¹min⁻¹ | PAD1 | in vitro | [2] |

| kinact/KI | 170 M⁻¹min⁻¹ | PAD3 | in vitro | [2] |

Mechanism of Action and Signaling Pathway

F-amidine exerts its biological effect by inhibiting PAD4, a key enzyme in the citrullination process. In rheumatoid arthritis, the overexpression of PAD4 in immune cells, such as neutrophils, leads to hypercitrullination of various proteins, including histones. This process is implicated in the formation of neutrophil extracellular traps (NETs) and the generation of autoantigens, which trigger an autoimmune response. By irreversibly binding to the active site of PAD4, F-amidine blocks this pathological citrullination, thereby mitigating the downstream inflammatory cascade.

References

- 1. F-amidine | C14H19FN4O2 | CID 11589584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

F-amidine's role in rheumatoid arthritis research

An In-depth Technical Guide on the Role of F-amidine in Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. A key pathological feature of RA is the presence of autoantibodies targeting citrullinated proteins (ACPAs), which often appear years before clinical symptoms.[1] The generation of these citrullinated autoantigens is catalyzed by a family of calcium-dependent enzymes known as Peptidyl Arginine Deiminases (PADs).[2] Of the five human PAD isozymes, PAD2 and particularly PAD4 are highly implicated in the pathogenesis of RA.[2][3] PAD4 is the only isozyme with a nuclear localization sequence and plays a critical role in the citrullination of histones, a key step in the formation of Neutrophil Extracellular Traps (NETs).[3][4] NETs release a web of chromatin decorated with citrullinated proteins, exposing these autoantigens to the immune system and fueling the autoimmune cycle in RA.[5]

This has positioned PAD4 as a significant therapeutic target. F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) is a potent, irreversible, mechanism-based inhibitor of PAD4.[6] It acts by covalently modifying a critical cysteine residue (Cys645) in the enzyme's active site.[7][8] As a powerful chemical probe, F-amidine and its analogue, Cl-amidine, have been instrumental in elucidating the role of PAD4 and citrullination in RA and other inflammatory diseases.[6][9] This guide provides a comprehensive overview of F-amidine, its mechanism of action, its utility in RA research, and detailed experimental protocols for its evaluation.

The PAD4-Citrullination Axis in Rheumatoid Arthritis

The dysregulation of PAD4 activity is a central element in the breach of self-tolerance in RA.[8] Genetic studies have identified the PADI4 gene as a susceptibility locus for RA in certain populations.[8] In the inflamed synovium of RA patients, PAD2 and PAD4 are abundantly expressed, leading to an accumulation of citrullinated proteins.[8][10]

This process is critically linked to neutrophils and the formation of NETs. In response to inflammatory stimuli, intracellular calcium levels in neutrophils rise, activating PAD4.[4][5] Activated PAD4 translocates to the nucleus and citrullinates arginine residues on histones (e.g., H3).[4][9] This modification neutralizes the positive charge of arginine, weakening the electrostatic interaction between histones and DNA, which leads to chromatin decondensation and the subsequent expulsion of NETs.[11] These NETs serve as a major source of citrullinated autoantigens, which are then recognized by the immune system, leading to the production of ACPAs and perpetuating the inflammatory cascade.[1][5]

Signaling Pathway of PAD4-Mediated Inflammation in RA

The following diagram illustrates the signaling cascade leading to NET formation and the point of intervention for F-amidine.

Caption: F-amidine inhibits PAD4, preventing histone citrullination and NETosis.

F-amidine: Mechanism and Efficacy

F-amidine is a haloacetamidine-based compound designed as a mechanism-based inactivator of PAD4.[6] Its inhibitory action is irreversible, time-dependent, and concentration-dependent.[8][9]

Mechanism of Action

The inhibition of PAD4 by F-amidine proceeds via covalent modification of the active site Cys645 residue.[7] The process is initiated by the nucleophilic attack of the Cys645 thiolate on the imino carbon of F-amidine, forming a tetrahedral intermediate.[7] Subsequently, a series of rearrangements facilitated by the active site His471, which acts as a proton donor, leads to the formation of a stable thioether linkage, thus irreversibly inactivating the enzyme.[7]

Quantitative Data: In Vitro Efficacy

F-amidine and its analogues are potent pan-PAD inhibitors, although their selectivity varies. The table below summarizes key inhibitory constants for F-amidine and related compounds against different PAD isozymes.

| Compound | Target PAD Isozyme | IC₅₀ (µM) | k_inact/K_I (M⁻¹min⁻¹) | Reference(s) |

| F-amidine | PAD1 | 29.5 | - | [11] |

| PAD3 | 350 | - | [11] | |

| PAD4 | 21.6 | - | [11] | |

| Cl-amidine | PAD1 | 0.8 | - | [11] |

| PAD3 | 6.2 | - | [11] | |

| PAD4 | 5.9 | - | [11] | |

| o-F-amidine | PAD4 | ~2 | 21,000 | [12] |

| TDFA (Thr-Asp-F-amidine) | PAD1 | 16 ± 2 | 2,700 | [13] |

| PAD2 | 44 ± 6 | 1,000 | [13] | |

| PAD3 | >50 | <1,000 | [13] | |

| PAD4 | 0.84 ± 0.09 | 52,000 | [13] |

Note: Lower IC₅₀ and higher k_inact/K_I values indicate greater potency. TDFA is a second-generation inhibitor demonstrating improved selectivity for PAD4.[13]

In Vivo and Ex Vivo Efficacy in RA Models

While F-amidine itself has been noted for its bioavailability, most in vivo arthritis studies have utilized its close analogue, Cl-amidine, which also acts as a pan-PAD irreversible inhibitor.[1][6] These studies provide strong proof-of-concept for the therapeutic potential of PAD inhibition in RA.

| Model / System | Compound | Key Findings | Reference(s) |

| Murine Collagen-Induced Arthritis (CIA) | Cl-amidine | - Decreased clinical disease activity by ~50%.[14] - Significantly reduced synovial and serum citrullination.[14] - Lowered histopathology scores for inflammation and joint damage.[14] - Reduced NET formation by bone marrow neutrophils.[15] | [14][15] |

| Ex Vivo Human & Murine Cells | Cl-amidine | - Reduced ex vivo NET formation by preventing histone H3 citrullination.[9] | [9] |

| Murine CIA | BB-Cl-amidine (2nd Gen) | - Reversed clinical and histological signs of arthritis when given after disease onset.[16] - Reduced global protein citrullination in lymph nodes.[16] - Shifted immune response from pro-inflammatory Th1/Th17 to Th2.[16] | [16] |

| Murine CIA | GSK199 (PAD4-selective) | - Significantly reduced clinical disease activity and joint damage.[17] - Decreased complement C3 deposition in synovium.[17] - Did not significantly affect total serum citrulline levels, suggesting a more targeted effect.[17] | [17] |

Experimental Protocols

The evaluation of PAD inhibitors like F-amidine involves a multi-step process from in vitro enzymatic assays to cellular and in vivo animal models.

Protocol 3.1: In Vitro PAD4 Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀) of F-amidine against recombinant human PAD4.

Materials:

-

Recombinant human PAD4 enzyme

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 0.5 mM DTT

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

F-amidine (dissolved in DMSO or appropriate solvent)

-

Colorimetric Reagent: Diacetyl monoxime, thiosemicarbazide, and acid solution (for measuring citrulline production)

-

96-well microplate and plate reader

Methodology:

-

Prepare serial dilutions of F-amidine in assay buffer.

-

In a 96-well plate, add PAD4 enzyme to each well (except for no-enzyme controls).

-

Add the F-amidine dilutions to the wells and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (BAEE) to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the acid-based colorimetric reagent.

-

Heat the plate (e.g., 95°C for 15 minutes) to allow color development. The reaction between the citrulline product and the reagent produces a colored compound.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each F-amidine concentration relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cellular Histone Citrullination Assay

Objective: To assess the ability of F-amidine to inhibit PAD4 activity within a cellular context.

Materials:

-

Cell line (e.g., HL-60, MCF-7, or HEK293T cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

F-amidine

-

Calcium Ionophore (e.g., A23187 or ionomycin) to induce calcium influx and activate PADs.

-

SDS Lysis Buffer

-

Primary Antibodies: Anti-citrullinated Histone H3 (Cit 2, 8, 17), Anti-total Histone H3 (as a loading control)

-

Secondary antibody (e.g., HRP-conjugated)

-

Western Blotting equipment and reagents

Methodology:

-

Plate cells in a multi-well dish and allow them to adhere overnight.

-

Treat the cells with varying concentrations of F-amidine (or vehicle control) for a pre-determined time (e.g., 1-3 hours).

-

Induce PAD activation by adding a calcium ionophore (e.g., 4 µM A23187) and incubate for an additional 30-60 minutes at 37°C.[12]

-

Wash the cells with PBS and lyse them directly in SDS lysis buffer.

-

Separate the protein lysates via SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Perform Western blot analysis:

-

Block the membrane (e.g., with 5% non-fat milk or BSA).

-

Incubate with the primary antibody against citrullinated histone H3 overnight at 4°C.

-

Wash and incubate with the appropriate secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent effect of F-amidine on histone citrullination.

Protocol 3.3: In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of a PAD inhibitor (e.g., Cl-amidine as a surrogate for F-amidine) in a preclinical model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (genetically susceptible to CIA)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

-

Cl-amidine (dissolved in a sterile vehicle like PBS)

-

Calipers for measuring paw swelling

-

Histology reagents (formalin, decalcifying solution, H&E stain)

Methodology:

-

Induction of Arthritis:

-

Day 0: Emulsify bovine CII in CFA. Administer an intradermal injection at the base of the tail of each mouse.

-

Day 21: Administer a booster injection of CII emulsified in IFA.

-

-

Treatment Protocol:

-

Efficacy Assessment:

-

Clinical Scoring: Monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.

-

Paw Swelling: Measure the thickness of the hind paws using calipers.

-

-

Terminal Analysis (e.g., Day 35-45):

-

Histopathology: Euthanize mice, dissect the ankle and knee joints, and fix them in formalin. Decalcify the joints, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation, pannus formation, and cartilage/bone erosion.

-

Serology: Collect blood to measure serum levels of total citrulline, anti-CII antibodies, and other relevant cytokines or biomarkers.[14]

-

Experimental Workflows

Visualizing the workflow for inhibitor evaluation provides a clear overview of the research pipeline.

In Vitro to Cellular Evaluation Workflow

References

- 1. Inhibiting citrullination in rheumatoid arthritis: taking fuel from the fire - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAD enzymes in rheumatoid arthritis: pathogenic effectors and autoimmune targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutrophil Extracellular Traps Tied to Rheumatoid Arthritis: Points to Ponder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NETosis as Source of Autoantigens in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by F-amidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Citrullination in the pathology of inflammatory and autoimmune disorders: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Citrullination in Rheumatoid Arthritis—A Process Promoted by Neutrophil Lysis? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. US8921595B2 - Protein Arginine Deiminase inhibitors as novel therapeutics for rheumatoid arthritis and cancer - Google Patents [patents.google.com]

- 13. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.stanford.edu [med.stanford.edu]

- 15. Neutrophil extracellular traps exacerbate Th1-mediated autoimmune responses in rheumatoid arthritis by promoting DC maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Abrogation of collagen-induced arthritis by a peptidyl arginine deiminase inhibitor is associated with modulation of T cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

F-amidine in Cancer Therapy: A Technical Overview of its Preclinical Potential

Executive Summary: The landscape of cancer therapy is continually evolving, with a growing emphasis on epigenetic targets that regulate gene expression. Protein Arginine Deiminase 4 (PAD4), an enzyme that catalyzes the conversion of arginine to citrulline on histone tails and other proteins, has emerged as a promising therapeutic target. Overexpression of PAD4 is noted in various malignancies and is associated with oncogenic signaling.[1][2] F-amidine, a haloacetamidine-based small molecule, is a potent, irreversible inactivator of PAD4.[3][4][5] This technical guide provides an in-depth exploration of F-amidine's mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Role of PAD4 in Cancer

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that post-translationally converts arginine residues to citrulline, a process known as citrullination or deimination.[4] This modification neutralizes the positive charge of arginine, potentially altering protein structure, function, and protein-protein interactions.[6] In the context of oncology, PAD4's primary role is as an epigenetic modulator. By citrullinating histones (e.g., H3 and H4), PAD4 can antagonize other post-translational modifications like arginine methylation, which is often associated with transcriptional activation.[7] This function positions PAD4 as a transcriptional corepressor, and its overexpression in tumors such as breast cancer, colon cancer, and leukemia may contribute to the silencing of tumor suppressor genes, thereby promoting tumorigenesis.[1][2][7] Consequently, the inhibition of PAD4 presents a novel epigenetic approach to cancer therapy.[3][8]

F-amidine: A Potent PAD4 Inactivator

F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) is a first-generation, irreversible pan-PAD inhibitor.[1][2][5] It was designed based on the scaffold of benzoyl-L-arginine amide, a known PAD4 substrate.[1] The key feature of F-amidine is the replacement of the guanidinium group with a fluoroacetamidine "warhead".[1] This warhead covalently modifies a critical cysteine residue (Cys645) in the active site of PAD4, leading to its irreversible inactivation in a calcium-dependent manner.[2][4] While effective, F-amidine is often studied alongside its more potent analogue, Cl-amidine, which functions through the same mechanism but with a better leaving group (chlorine vs. fluorine).[1][2]

Mechanism of Action in Cancer Therapy

F-amidine's anti-cancer potential stems from its ability to reverse the oncogenic effects of PAD4. The primary mechanisms include epigenetic reprogramming, induction of cellular differentiation, and synergistic enhancement of conventional therapies.

Epigenetic Reprogramming via PAD4 Inhibition

As a transcriptional corepressor, PAD4's inhibition by F-amidine can lead to significant changes in gene expression.[3] By preventing histone citrullination, F-amidine may restore the normal patterns of histone arginine methylation, leading to the reactivation of silenced tumor suppressor genes. This mechanism is analogous to the action of other epigenetic drugs like HDAC and DNA methyltransferase inhibitors.[3] One of the key pathways affected is the p53 signaling axis. PAD4 can act as a corepressor of p53; its inhibition can therefore lead to the increased expression of p53 target genes, such as the cell cycle inhibitor p21, which promotes growth arrest and differentiation.[7][9]

Induction of Cellular Differentiation and Apoptosis

A key finding is that F-amidine can induce terminal differentiation in cancer cells.[3] In leukemic (HL-60) and colon cancer (HT-29) cell lines, treatment with F-amidine led to the expression of differentiation markers and a shift towards a non-cancerous phenotype.[3][9] This effect is likely mediated by the upregulation of the p21 protein, which halts the cell cycle, allowing differentiation programs to proceed.[3][7] Furthermore, F-amidine can sensitize TRAIL-resistant cancer cells to apoptosis, providing another avenue for its therapeutic effect.[10]

Synergy with Conventional Chemotherapeutics

F-amidine has demonstrated the ability to synergistically enhance the efficacy of standard chemotherapy agents.[3] Studies have shown that co-administration of F-amidine with doxorubicin significantly lowers the effective concentration of doxorubicin required to achieve cell killing.[3] This suggests that PAD4 inhibition may serve as a valuable adjuvant therapy, potentially allowing for lower doses of cytotoxic drugs and reducing associated side effects.[3] Similarly, F-amidine potentiates the apoptotic effects of TRAIL in certain cancer cell lines.[10]

Preclinical Data and Efficacy

The anti-cancer properties of F-amidine and related compounds have been evaluated in various cancer cell lines. The quantitative data from these studies are summarized below.

In Vitro Cytotoxicity

F-amidine exhibits modest single-agent cytotoxicity against several cancer cell lines while showing no effect on non-cancerous cells.[3][8] Its analogue, Cl-amidine, generally shows higher potency.[3]

| Compound | Cell Line | Effect | Concentration | Source |

| F-amidine | HL-60, HT-29, MCF7 | ~10% reduction in cell viability | Not specified | [3] |

| Cl-amidine | HL-60 | Up to 40% reduction in cell viability | Nanomolar | [3] |

| F-amidine | HL-60 | 68% cell death | 33 µM | [10] |

| BB-Cl-amidine | U2OS | EC50 = 8.8 µM | 8.8 µM | [1][11] |

| Cl-amidine | U2OS | EC50 > 200 µM | >200 µM | [1][11] |

Table 1: In Vitro Cytotoxicity of F-amidine and Related Compounds.

Synergistic Effects

The synergistic potential of F-amidine has been quantified in combination with doxorubicin and a TRAIL receptor agonist.

| Primary Agent | Synergistic Agent | Cell Line | Effect | Concentration | Source |

| Doxorubicin | F-amidine | Not specified | 5-fold decrease in EC50 | 100 µM | [3] |

| Doxorubicin | Cl-amidine | Not specified | 18-fold decrease in EC50 | 100 µM | [3] |

| DR5 Agonist MAb | F-amidine | HL-60 | ~86% cell death (vs. 79% predicted additive) | 33 µM | [10] |

Table 2: Synergistic Activity of F-amidine with Anti-Cancer Agents.

Inhibitory Potency

The potency of F-amidine and Cl-amidine is often described by their inactivation efficiency (k_inact/K_I).

| Inhibitor | Target | k_inact/K_I (M⁻¹min⁻¹) | Source |

| F-amidine | PAD4 | 3,000 | [3] |

| Cl-amidine | PAD4 | 13,000 | [3] |

| TDFA | PAD4 | Highly potent, >15-fold selective vs PAD1 | Not specified |

Table 3: Inhibitory Potency of Haloacetamidine-based PAD Inhibitors.

Key Signaling Pathways

The PAD4-p53-p21 Axis

PAD4 is a negative regulator of the tumor suppressor p53.[7][9] It can be recruited to the promoters of p53 target genes, like p21, where it citrullinates histones and represses transcription.[7] By inhibiting PAD4, F-amidine prevents this repressive action, allowing for the expression of p21. The p21 protein is a potent cyclin-dependent kinase inhibitor that enforces cell cycle arrest, which is a prerequisite for cellular differentiation and can also lead to apoptosis.[3]

Sensitization to TRAIL-Induced Apoptosis

Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent because it selectively induces apoptosis in cancer cells.[10] However, many tumors develop resistance. F-amidine has been shown to re-sensitize TRAIL-resistant cells, such as the U87-MG glioma cell line, to TRAIL-induced apoptosis.[10] While the exact mechanism is still under investigation, it may involve the PAD4-dependent regulation of genes involved in the apoptotic pathway. Interestingly, F-amidine can also potentiate TRAIL responses in cells that do not express PAD4 mRNA, suggesting potential off-target effects or downstream mechanisms independent of direct PAD4 inhibition.[10]

Experimental Methodologies

This section provides an overview of the key experimental protocols used to evaluate the efficacy of F-amidine.

Synthesis of F-amidine (General Approach)

The synthesis of F-amidine, or N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, is a multi-step chemical process. While detailed, proprietary protocols are found in specialized literature, the general logic involves using L-ornithine as a starting scaffold.[12]

Cell Viability and Cytotoxicity Assays

-

Cell Culture: Cancer and non-cancerous cell lines are cultured in appropriate media and conditions to achieve exponential growth.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of F-amidine (and/or co-treatments like doxorubicin) for a specified duration (e.g., 24, 48, 72 hours).

-

Assay: A viability reagent (e.g., WST-1, MTT, or CellTiter-Glo) is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.

-

Data Acquisition: The absorbance or luminescence is read using a plate reader.

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells. EC50 values (the concentration required to reduce cell viability by 50%) are determined using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Following treatment with F-amidine, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by size.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight with a primary antibody specific to the target protein (e.g., p21, PAD4, β-actin).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the signal is captured using an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from F-amidine-treated and control cells using a commercial kit (e.g., RNeasy) or TRIzol reagent.

-

Reverse Transcription: A fixed amount of RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Reaction: The qRT-PCR reaction is set up using the cDNA template, gene-specific primers (e.g., for p21 and a housekeeping gene like GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Amplification and Detection: The reaction is run in a real-time PCR machine, which monitors the fluorescence signal at each cycle of amplification.

-

Analysis: The cycle threshold (Ct) values are determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Apoptosis Detection

-

Cell Treatment: Cells are treated with F-amidine and/or a TRAIL agonist for the desired time.

-

Staining:

-

For Nuclear Morphology: Cells are fixed and stained with a DNA-binding dye like Hoechst 33342.

-

For Annexin V/PI: Cells are harvested and resuspended in Annexin V binding buffer, then stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

-

Data Acquisition:

-

Hoechst: Images are captured using a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei.

-

Annexin V/PI: Samples are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while double-positive cells are late apoptotic/necrotic.

-

-

Quantification: The percentage of apoptotic cells is calculated for each treatment condition.

Conclusion and Future Directions

F-amidine is a valuable chemical probe and a promising lead compound for a novel class of epigenetic cancer therapies. Its ability to irreversibly inhibit PAD4 leads to anti-cancer effects through multiple mechanisms, including the induction of differentiation, cell cycle arrest, and sensitization to other therapies. Preclinical data clearly demonstrate its potential, particularly as an adjuvant to conventional chemotherapy.

Future research should focus on developing second-generation inhibitors with improved selectivity for PAD4 over other PAD isozymes to minimize potential off-target effects. The development of compounds like TDFA, a peptide-based inhibitor with high selectivity for PAD4, represents a significant step in this direction.[13] Furthermore, in vivo studies in relevant animal models are crucial to evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of F-amidine and its derivatives, ultimately paving the way for potential clinical investigation.

References

- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]

- 3. Protein arginine deiminase 4: a target for an epigenetic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. stemcell.com [stemcell.com]

- 9. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of F-amidine: A Technical Guide for Drug Development Professionals

F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) has emerged as a cornerstone in the study of protein arginine deiminases (PADs), a family of enzymes implicated in a range of inflammatory diseases and cancers. This potent, irreversible inhibitor of PAD4 has paved the way for a deeper understanding of the roles these enzymes play in pathology and has provided a valuable scaffold for the development of next-generation therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of F-amidine, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

F-amidine was developed as a mechanism-based inhibitor of Protein Arginine Deiminase 4 (PAD4). PAD4 catalyzes the conversion of arginine residues in proteins to citrulline, a post-translational modification that plays a significant role in gene regulation and the inflammatory process, particularly in autoimmune diseases like rheumatoid arthritis.[1][2] The design of F-amidine was rationally based on the structure of known PAD4 substrates, with a key modification to impart irreversible inhibition. The core concept was to replace the guanidinium group of a substrate mimic with a haloacetamidine "warhead" capable of covalently modifying a critical cysteine residue in the enzyme's active site.[2]

Mechanism of Action: Covalent Modification of PAD4

F-amidine acts as an irreversible inhibitor of PAD4 by forming a covalent bond with a key cysteine residue, Cys645, located within the enzyme's active site.[1] The inhibition is a calcium-dependent process, consistent with the fact that PAD4 requires calcium for its catalytic activity.[3] The proposed mechanism of inhibition involves the following key steps:

-

Nucleophilic Attack: The active site Cys645, existing as a thiolate anion, initiates a nucleophilic attack on the carbon atom of the fluoroacetamidine group of F-amidine.[1]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Rearrangement and Halide Elimination: The intermediate then undergoes a rearrangement, facilitated by the protonation of the leaving fluoride by a nearby histidine residue (His471), leading to the formation of a stable thioether bond between F-amidine and Cys645.[1]

This covalent modification permanently inactivates the enzyme, preventing it from binding and processing its natural substrates.

Caption: Mechanism of PAD4 Inactivation by F-amidine.

Quantitative Inhibitory Activity

F-amidine is a potent inhibitor of PAD4, and its activity, along with that of related analogs, has been extensively characterized. The following tables summarize key quantitative data for F-amidine and other haloacetamidine-based inhibitors against various PAD isozymes.

| Compound | Target | IC50 (μM) | Reference |

| F-amidine | PAD4 | 21.6 ± 2.1 | [4] |

| Cl-amidine | PAD4 | ~6 | [5] |

| o-F-amidine | PAD4 | 1.9 ± 0.21 | [6] |

| TDFA | PAD4 | 0.9 ± 0.1 | [2] |

Table 1: Half-maximal inhibitory concentration (IC50) of F-amidine and related compounds against PAD4.

| Compound | Target | k_inact (min⁻¹) | K_I (μM) | k_inact/K_I (M⁻¹min⁻¹) | Reference |

| F-amidine | PAD1 | - | - | 1220 | [7] |

| PAD4 | - | - | 15,000 | [2] | |

| Cl-amidine | PAD1 | - | - | 4,000 | [7] |

| PAD4 | - | - | 65,000 | [2] | |

| TDFA | PAD1 | 0.8 ± 0.1 | 34 ± 6 | 24,000 | [2] |

| PAD2 | - | - | < 300 | [2] | |

| PAD3 | - | - | < 300 | [2] | |

| PAD4 | 0.8 ± 0.1 | 34 ± 6 | 24,000 | [2] | |

| d-F-amidine | PAD1 | - | - | 1220 | [7] |

| d-Cl-amidine | PAD1 | - | - | 13500 | [7] |

Table 2: Inactivation kinetics of F-amidine and its analogs against PAD isozymes.

Experimental Protocols

The synthesis of F-amidine is typically achieved through a solid-phase peptide synthesis (SPPS) approach. This method allows for the sequential addition of building blocks to a solid support, facilitating purification and handling. The following is a detailed experimental protocol based on the published literature.

Solid-Phase Synthesis of F-amidine

This protocol outlines the key steps in the solid-phase synthesis of F-amidine.

Caption: Workflow for the solid-phase synthesis of F-amidine.

Materials and Reagents:

-

Rink Amide AM resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-Orn(Dde)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N-methylmorpholine (NMM)

-

Benzoyl chloride

-

Hydrazine

-

Ethyl fluoroacetimidate hydrochloride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Resin Preparation: Swell Rink Amide AM resin in DMF. Deprotect the fluorenylmethyloxycarbonyl (Fmoc) group by treating the resin with a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Ornithine Coupling: Activate Fmoc-Orn(Dde)-OH with HBTU and HOBt in DMF, followed by the addition of NMM. Add this activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed. Wash the resin with DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the newly coupled ornithine residue using 20% piperidine in DMF. Wash the resin with DMF.

-

Benzoylation: Treat the resin with a solution of benzoyl chloride in DMF to cap the α-amino group of the ornithine. Wash the resin with DMF.

-

Dde Deprotection: Selectively remove the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group from the δ-amino group of the ornithine side chain by treating the resin with a solution of 2% hydrazine in DMF. Wash the resin with DMF.

-

Fluoroacetimidoylation: React the deprotected δ-amino group with ethyl fluoroacetimidate hydrochloride in DMF. This step introduces the fluoroacetamidine "warhead".

-

Cleavage from Resin: Cleave the synthesized F-amidine from the solid support using a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5).

-

Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether. Purify the crude F-amidine by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product as a white solid.

Conclusion

F-amidine stands as a seminal molecule in the field of PAD inhibition. Its rational design, potent and irreversible mechanism of action, and well-defined synthesis have made it an invaluable tool for dissecting the biological functions of PAD4. The insights gained from studying F-amidine continue to fuel the development of more selective and clinically viable PAD inhibitors for the treatment of a variety of human diseases. This guide provides a comprehensive foundation for researchers and drug development professionals working with or building upon this important chemical probe.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Fluoroacetamidine-Based Inactivator of Protein Arginine Deiminase 4: Deiminase 4: Design, Synthesis, and in Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017027967A1 - Inhibitors of peptidyl arginine deiminase (pad) enzymes and uses thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Inactivation of PAD4: A Technical Guide to F-amidine's Irreversible Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, kinetics, and experimental methodologies surrounding the irreversible inhibition of Protein Arginine Deiminase 4 (PAD4) by F-amidine and its analogs. This document provides a comprehensive resource for understanding this critical interaction, aiding in the development of novel therapeutics targeting PAD4-mediated pathologies such as rheumatoid arthritis and certain cancers.

Introduction to PAD4 and the Significance of Its Inhibition

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on various protein substrates, most notably histones. This process, known as citrullination or deimination, plays a crucial role in gene regulation and the formation of neutrophil extracellular traps (NETs), a key component of the innate immune response.[1][2] Dysregulation of PAD4 activity has been implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis, as well as in the progression of various cancers.[3] Consequently, the development of potent and specific PAD4 inhibitors is a significant focus of therapeutic research.

F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide) and its chloro-analog, Cl-amidine, are well-characterized irreversible inhibitors of PAD4.[4][5] These compounds act as mechanism-based inactivators, covalently modifying a critical cysteine residue within the enzyme's active site, leading to its permanent inactivation.[3][6] Understanding the intricacies of this irreversible inhibition is paramount for the design of next-generation PAD inhibitors with improved selectivity and efficacy.

Mechanism of Irreversible Inhibition

The irreversible inhibition of PAD4 by F-amidine is a multi-step process that culminates in the formation of a stable covalent bond with the enzyme. The key active site residues involved in this process are Cysteine 645 (Cys645) and Histidine 471 (His471).[6]

The proposed mechanism is as follows:

-

Initial Binding: F-amidine, designed as a substrate analog, first binds non-covalently to the active site of PAD4.

-

Nucleophilic Attack: The catalytic Cys645, present as a thiolate anion in the active enzyme, performs a nucleophilic attack on the electrophilic carbon of the fluoroacetamidine "warhead" of F-amidine.[6]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Protonation and Halide Displacement: His471 acts as a general acid, donating a proton to the fluorine atom, which facilitates its departure as a fluoride ion. This leads to the formation of a three-membered sulfonium ring intermediate.

-

Covalent Adduct Formation: The unstable sulfonium ring collapses, resulting in the formation of a stable thioether bond between the sulfur atom of Cys645 and the inhibitor. This covalent modification permanently inactivates the enzyme.

Quantitative Analysis of PAD4 Inhibition

The potency of irreversible inhibitors like F-amidine is typically quantified by the second-order rate constant, kinact/KI, where kinact is the maximal rate of inactivation and KI is the inhibitor concentration at which the rate of inactivation is half-maximal. The table below summarizes the kinetic parameters for F-amidine and the related inhibitor, Cl-amidine, against various PAD isozymes.

| Inhibitor | Target Isozyme | kinact (min-1) | KI (μM) | kinact/KI (M-1min-1) | Reference |

| F-amidine | PAD1 | - | - | 1220 | [7] |

| PAD2 | - | - | <150 | [7] | |

| PAD3 | - | - | <150 | [7] | |

| PAD4 | 1.0 | 330 | 3000 | [5] | |

| Cl-amidine | PAD1 | - | - | 37000 | [7] |

| PAD2 | - | - | - | ||

| PAD3 | - | - | - | [4] | |

| PAD4 | 2.4 | 180 | 13000 | [5] |

Note: Some values were not explicitly reported in the cited literature and are indicated by "-".

Detailed Experimental Protocols

Determination of Kinetic Parameters (kinact and KI) for Irreversible Inhibition

This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of irreversible PAD4 inhibitors.

Materials:

-

Recombinant human PAD4

-

N-α-Benzoyl-L-arginine ethyl ester (BAEE) substrate

-

F-amidine or other irreversible inhibitor

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl2, 2 mM DTT

-

Glutamate dehydrogenase (GDH)

-

α-ketoglutarate (α-KG)

-

NADH

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Assay Buffer, 10 mM BAEE, 8.5 mM α-KG, 0.22 mM NADH, and 8.4 U of GDH.

-

Inhibitor Addition: Add varying concentrations of the irreversible inhibitor (e.g., F-amidine) to the wells. Include a control with no inhibitor.

-

Enzyme Addition and Kinetic Reading: Initiate the reaction by adding a final concentration of 0.2 μM PAD4 to each well. Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 30 seconds). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the ammonia produced by PAD4 activity.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the reaction rate versus time. The slope of this line represents the pseudo-first-order rate constant of inactivation (kobs).

-

Plot the calculated kobs values against the corresponding inhibitor concentrations.

-

Fit the data to the following Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI: kobs = (kinact * [I]) / (KI + [I]) Where [I] is the inhibitor concentration.

-

The second-order rate constant is then calculated as kinact/KI.

-

Mass Spectrometry Analysis of the F-amidine-PAD4 Adduct

This protocol provides a general workflow for identifying the covalent modification of Cys645 in PAD4 by F-amidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

PAD4 enzyme treated with F-amidine

-

Untreated PAD4 enzyme (control)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Incubate purified PAD4 with an excess of F-amidine to ensure complete inactivation. A control sample of untreated PAD4 should be processed in parallel.

-

Denature the proteins, reduce disulfide bonds with DTT, and alkylate free cysteine residues with IAA.

-

Digest the proteins into smaller peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixtures using reverse-phase liquid chromatography.

-

Analyze the eluted peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment selected peptides to determine their amino acid sequence (MS2 scan).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database containing the sequence of human PAD4.

-

Specifically look for a mass shift on the peptide containing Cys645 in the F-amidine-treated sample compared to the control. The expected mass shift corresponds to the addition of the F-amidine remnant after the loss of the fluorine atom.

-

Confirm the site of modification by analyzing the fragmentation pattern (b- and y-ions) in the MS2 spectrum of the modified peptide.

-

PAD4 in Cellular Signaling: The Pathway to NETosis

PAD4 plays a central role in a specialized form of neutrophil cell death called NETosis, where decondensed chromatin is released to trap and kill pathogens. The activation of PAD4 is a critical step in this pathway.

Various stimuli, including pathogens and inflammatory cytokines, can trigger signaling cascades within neutrophils that lead to the activation of PAD4. A key event is the influx of calcium ions into the cell, which is required for PAD4's enzymatic activity. Once activated, PAD4 translocates to the nucleus and citrullinates histones. This neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA backbone. The resulting chromatin decondensation is a prerequisite for the eventual release of NETs.

Conclusion

F-amidine and its analogs have proven to be invaluable tools for studying the function of PAD4 and as starting points for the development of therapeutic inhibitors. The irreversible nature of their interaction with PAD4 provides a potent and durable mode of action. This technical guide has provided a comprehensive overview of the mechanism, kinetics, and experimental approaches for characterizing the irreversible inhibition of PAD4 by F-amidine. The detailed protocols and visual representations of key processes aim to equip researchers with the knowledge necessary to further investigate this important enzyme and its role in health and disease.

References

- 1. Activation of PAD4 in NET formation [vtechworks.lib.vt.edu]

- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by F-amidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

F-amidine's Effect on Histone Citrullination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of F-amidine and its impact on histone citrullination. F-amidine is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4), a key enzyme responsible for the post-translational modification of arginine residues to citrulline on histone proteins.[1][2][3] This modification, known as citrullination, plays a crucial role in various biological processes, including gene regulation and the formation of neutrophil extracellular traps (NETs).[4][5][6][7] Dysregulation of histone citrullination has been implicated in the pathogenesis of several diseases, including autoimmune disorders and cancer, making PAD4 an attractive therapeutic target.[4][7][8]

Core Mechanism of Action

F-amidine acts as a mechanism-based inactivator of PAD4.[3] The process is calcium-dependent and involves the covalent modification of a critical cysteine residue (Cys645) within the active site of the enzyme.[1] This irreversible binding effectively inactivates PAD4, thereby preventing the conversion of arginine to citrulline on its histone substrates.[3]

Quantitative Data: Inhibition of PAD Enzymes

The following table summarizes the inhibitory activity of F-amidine and related compounds against various PAD isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Inhibitor | PAD1 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) | Reference(s) |

| F-amidine | - | - | 21.6 | [9] |

| Cl-amidine | 0.8 | 6.2 | 5.9 | [10][11][12][13] |

| BB-Cl-amidine | - | - | - | [11][14][15] |

| TDFA (Thr-Asp-F-amidine) | - | - | 1.5 | [16] |

Note: A lower IC50 value indicates a more potent inhibitor. Data for all PAD isoforms were not available for all compounds in the searched literature.

Signaling Pathways

PAD4-Mediated Gene Regulation

Histone citrullination by PAD4 is a critical epigenetic modification that influences gene expression. By converting positively charged arginine residues to neutral citrulline, PAD4 can alter chromatin structure and the binding of regulatory proteins. This can lead to either transcriptional repression or activation, depending on the specific gene and cellular context.

Caption: PAD4-mediated histone citrullination and its inhibition by F-amidine in gene regulation.

PAD4 in Neutrophil Extracellular Trap (NET) Formation

PAD4 plays an essential role in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism of neutrophils against pathogens.[4][5][6] Upon activation, PAD4 citrullinates histones, leading to chromatin decondensation and the release of a web-like structure of DNA and proteins that traps and kills pathogens.[4][17]

Caption: The role of PAD4 in Neutrophil Extracellular Trap (NET) formation and its inhibition by F-amidine.

Experimental Protocols

This section details the methodologies for key experiments used to study the effect of F-amidine on histone citrullination.

In Vitro PAD4 Inhibition Assay

This assay is used to determine the inhibitory potential of compounds like F-amidine on PAD4 activity.

Workflow Diagram:

Caption: Workflow for an in vitro PAD4 inhibition assay.

Protocol:

-

Reagents:

-

Recombinant human PAD4 enzyme.

-

Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT, pH 7.6).

-

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE) or purified histones.

-

F-amidine or other test inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

Detection reagent (specific to the chosen method, e.g., a colorimetric reagent for ammonia detection).

-

-

Procedure:

-

Pre-incubate the PAD4 enzyme with varying concentrations of F-amidine (or a vehicle control) in the assay buffer for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate to the pre-incubation mixture.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).

-

Stop the reaction (e.g., by adding EDTA to chelate calcium).

-

Measure the product formation. If using BAEE, this can be the release of ammonia, which can be quantified using a colorimetric assay. If using histones, citrullination can be detected by Western blot or ELISA.

-

Calculate the percentage of inhibition for each F-amidine concentration and determine the IC50 value by plotting the inhibition curve.

-

Western Blotting for Histone Citrullination

This technique is used to detect and quantify the levels of citrullinated histones in cell or tissue extracts.

Workflow Diagram:

References

- 1. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by F-amidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. abmole.com [abmole.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glpbio.com [glpbio.com]

- 14. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]

The Role of F-amidine in Epigenetic Regulation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications are crucial for the regulation of gene expression and the maintenance of cellular identity. Among these, post-translational modifications of histone proteins play a pivotal role. Histone citrullination, the conversion of arginine to citrulline, is an emerging epigenetic mark catalyzed by the family of Protein Arginine Deiminases (PADs). PADI4, in particular, is a key nuclear enzyme that targets histones H3 and H4, thereby influencing chromatin structure and gene transcription. F-amidine, and its more potent analogue Cl-amidine, are mechanism-based irreversible inhibitors of PADI4. This technical guide provides an in-depth overview of the role of F-amidine in epigenetic regulation, its mechanism of action, quantitative biochemical data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction: F-amidine and the Epigenetic Landscape

F-amidine is a haloacetamidine-based compound designed as a potent and specific inhibitor of Protein Arginine Deiminase 4 (PADI4).[1][2] PADI4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues within proteins to citrulline, a process known as citrullination or deimination.[2][3] This modification is particularly significant in the context of epigenetics as it targets arginine residues on the N-terminal tails of histones, including H3 (Arg2, Arg8, Arg17, Arg26) and H4 (Arg3).[4]

By converting a positively charged arginine to a neutral citrulline, PADI4 activity can alter the electrostatic nature of histone tails, which is thought to weaken histone-DNA interactions and lead to chromatin decondensation.[5] Furthermore, histone citrullination can directly antagonize other crucial epigenetic marks, most notably histone arginine methylation.[3][6][7] This interplay places PADI4, and by extension its inhibitor F-amidine, at a critical regulatory node in gene expression. F-amidine serves as an essential chemical probe to dissect the function of PADI4 in both normal physiology and disease states, including cancer and autoimmune disorders like rheumatoid arthritis.[1][2][8]

Mechanism of Action: Irreversible Inhibition of PADI4

F-amidine is a mechanism-based, irreversible inhibitor of PADI4.[9][10] Its inhibitory action is dependent on the enzyme's catalytic activity and requires calcium, a necessary cofactor for PADI4 function.[2][10]

The mechanism proceeds via the covalent modification of a critical cysteine residue (Cys645) located in the active site of PADI4.[9] The process is initiated by a nucleophilic attack from the Cys645 thiolate on the carbon of the fluoroacetamidine "warhead" of F-amidine. This leads to the formation of a stable thioether linkage, rendering the enzyme permanently inactive.[9][11] This irreversible inactivation makes F-amidine a powerful tool for studying the long-term consequences of PADI4 inhibition.

Quantitative Data: Inhibitor Potency and Selectivity

The potency of irreversible inhibitors like F-amidine is best described by the second-order rate constant, kinact/KI. However, IC₅₀ values are also commonly reported. F-amidine and its analogues exhibit varying potencies and selectivities across the PADI family. Cl-amidine is generally considered a more potent, pan-PADI inhibitor, while F-amidine shows selectivity for PADI1 and PADI4 over PADI3.[8]

Table 1: In Vitro Inhibitory Activity of F-amidine and Cl-amidine against PADI Isozymes

| Inhibitor | Target Isozyme | IC₅₀ (µM) | kinact/KI (M⁻¹min⁻¹) | Reference |

| F-amidine | PADI1 | 29.5 ± 1.3 | Not Reported | [8] |

| PADI3 | ~350 | Not Reported | [8] | |

| PADI4 | 21.6 ± 2.1 | 3,000 | [8][9] | |

| Cl-amidine | PADI1 | 0.8 ± 0.3 | 37,000 | [8][12] |

| PADI3 | 6.2 ± 1.0 | 2,000 | [8][12] | |

| PADI4 | 5.9 ± 0.9 | 13,000 | [3][9] |

Table 2: Cellular Activity of PADI Inhibitors

| Inhibitor | Cell Line | Effect | IC₅₀ / EC₅₀ | Reference |

| Cl-amidine | Human Leukemia (HL-60) | Cytotoxicity | IC₅₀ = 0.25 µM | [12] |

| Human Breast Cancer (MCF7) | Cytotoxicity | IC₅₀ = 0.05 µM | [12] | |

| Human Colon Cancer (HT29) | Cytotoxicity | IC₅₀ = 1 µM | [12] | |

| BB-Cl-amidine | Human Osteosarcoma (U2OS) | Cytotoxicity | EC₅₀ = 8.8 µM | [7] |

| Differentiated HL-60 cells | ↓ Histone H3 Citrullination | Significant at 20 µM | [5][13] |

Role in Epigenetic Signaling: Crosstalk with Histone Methylation

The primary epigenetic role of PADI4 is the citrullination of histone tails, which directly impacts the histone code. One of the most well-documented consequences is the antagonism of histone arginine methylation. Protein Arginine Methyltransferases (PRMTs) and PADI4 can act on the same arginine residues, creating a dynamic interplay that regulates gene expression.

-

Repression: PADI4 can erase activating methyl marks or create a citrulline mark that is part of a repressive complex. For instance, PADI4 is recruited by transcription factors like p53 and can citrullinate H3R17, counteracting methylation by the coactivator CARM1 (PRMT4) and leading to gene repression.[14]

-

Activation: Conversely, PADI4 can activate gene expression by removing repressive methyl marks. It has been shown to counteract the repressive H3R2me2a mark deposited by PRMT6, leading to the activation of target genes.[4][14]

Inhibition of PADI4 with F-amidine blocks these activities, thereby preserving the existing arginine methylation states and preventing the transcriptional consequences of citrullination.

Experimental Protocols

In Vitro PADI4 Enzyme Activity Assay

This protocol outlines a colorimetric assay to measure PADI4 activity by quantifying ammonia, a byproduct of the deimination reaction. This can be used to determine IC₅₀ values for inhibitors like F-amidine.

Materials:

-

Recombinant human PADI4

-

F-amidine or other inhibitors

-

Assay Buffer: 50 mM HEPES, 50 mM NaCl, 5 mM DTT, 10 mM CaCl₂, pH 7.6

-

Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)

-

Ammonia detection kit (e.g., Berthelot-indophenol reaction based)

-

96-well microplate and reader

Methodology:

-

Prepare serial dilutions of F-amidine in DMSO, followed by a final dilution in Assay Buffer.

-

In a 96-well plate, add 10 µL of the inhibitor dilutions.

-

Add 70 µL of Assay Buffer containing a fixed concentration of recombinant PADI4 (e.g., 50 nM).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for binding.

-

Initiate the reaction by adding 20 µL of BAEE substrate (final concentration e.g., 10 mM).

-

Incubate for a fixed time (e.g., 20 minutes) at 37°C.

-

Stop the reaction according to the ammonia detection kit instructions (often by adding a strong acid or base).

-

Develop the colorimetric signal by adding the detection reagents and incubate as required.

-

Read the absorbance at the appropriate wavelength (e.g., ~665 nm).

-

Calculate the percentage of inhibition for each concentration relative to a DMSO vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.

Chromatin Immunoprecipitation (ChIP) for Citrullinated Histones

This protocol describes how to assess the effect of F-amidine on the level of citrullinated histone H3 (Cit-H3) at specific gene promoters in a cellular context.[6][15]

Materials:

-

Cell line of interest (e.g., HL-60, MCF7)

-

F-amidine

-

Formaldehyde (37%)

-

Glycine

-

Lysis Buffer, Sonication Buffer, ChIP Dilution Buffer

-

Anti-citrullinated Histone H3 antibody (e.g., targeting Cit-H3R2/8/17)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

qPCR primers for target gene promoter and a negative control region

Methodology:

-

Cell Treatment: Culture cells to ~80% confluency and treat with F-amidine (e.g., 20 µM) or vehicle (DMSO) for a desired time (e.g., 24 hours).

-

Cross-linking: Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to 125 mM.

-

Cell Lysis: Harvest and wash cells. Lyse the cells to release nuclei.

-